N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride
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Overview
Description
Benzo[d]thiazole derivatives are a type of organic compound that have been studied for their potential biological activity . They are synthesized from the reaction of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives involves multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione . Two different conditions were used in the synthesis: the use of solvent and regular catalyst, and using solvent-free ionic liquids immobilized multi-component .Molecular Structure Analysis
The benzo[d]thiazole derivatives were characterized by extensive analytical and spectral studies .Chemical Reactions Analysis
The benzo[d]thiazole derivatives were used as starting materials for some heterocyclic transformations to produce biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives can vary. For example, 2-(benzo[d]thiazol-2-yl)-N,N-dimethylacetamide is a white to pale yellow solid .Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including compounds structurally similar to N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride, have been investigated for their corrosion inhibiting properties. A study demonstrated that benzothiazole derivatives could effectively inhibit steel corrosion in a 1 M HCl solution, showing potential as corrosion inhibitors in industrial applications (Hu et al., 2016).
Antimicrobial Properties
Research on benzothiazole derivatives has also revealed their potential as antimicrobial agents. A series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives demonstrated significant antimicrobial activity against various bacterial and fungal strains, indicating their use in developing new antimicrobial compounds (Bikobo et al., 2017).
Anticancer Activities
Another important application area is in anticancer research, where benzothiazole derivatives have shown promising results. For instance, substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and synthesized, exhibiting moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential as anticancer drugs (Ravinaik et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS.ClH/c1-22(2)14-15-23(19(24)13-12-16-8-4-3-5-9-16)20-21-17-10-6-7-11-18(17)25-20;/h3-11H,12-15H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLDADMFXXSSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CCC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride |
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